![molecular formula C24H23N3O4S2 B2532876 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-72-4](/img/structure/B2532876.png)

2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

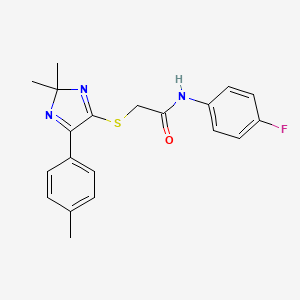

Synthesis Analysis

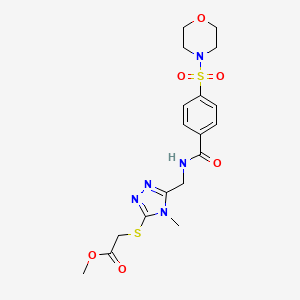

The synthesis of benzo[b]thiophene derivatives has been explored in recent studies, with a focus on creating biologically active molecules that can serve as potent inhibitors for various enzymes and viruses. One such compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was synthesized and its structure was studied both theoretically and experimentally. The synthesis involved crystallization from acetonitrile, and the compound was found to exist in a monoclinic P21/c space group within the crystal structure . Another study reported the efficient synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which were found to selectively inhibit urokinase-type plasminogen activator (uPA). The synthesis of these compounds involved a two-step process starting from 3-fluoroiodobenzene, leading to a key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, which was then used to create more potent inhibitors through palladium-catalyzed couplings and amidination .

Molecular Structure Analysis

The molecular structure of the synthesized benzo[b]thiophene derivatives is crucial for their biological activity. In the case of the methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, single crystal X-ray analysis revealed its existence in a specific space group, which is indicative of its stable form in the solid state. The study also utilized Hirshfeld surface analysis to examine the intermolecular interactions within the crystal, which can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds is largely determined by their molecular structure and the presence of functional groups that can interact with biological targets. The benzo[b]thiophene derivatives synthesized in these studies were designed to inhibit specific enzymes, such as hepatitis B virus and urokinase-type plasminogen activator. The molecular docking studies conducted on the methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate compound suggested its potential as a new inhibitor of hepatitis B, with in vitro nanomolar inhibitory activity against HBV . The carboxamidines synthesized in the second study were found to be potent and selective uPA inhibitors, with the most potent compound exhibiting an IC50 value of 70 nM .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are essential for understanding their stability, solubility, and overall suitability for use as pharmaceutical agents. While the provided data does not include specific details on these properties, the crystalline nature of the compounds and their selective inhibitory activities suggest that they have been optimized for good bioavailability and specificity towards their biological targets. The crystallization from acetonitrile indicates solubility in organic solvents, which is important for the formulation of these compounds in medicinal chemistry .

Scientific Research Applications

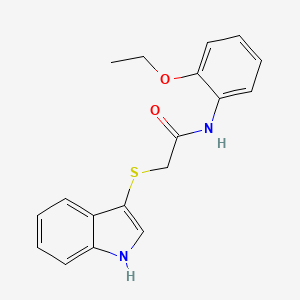

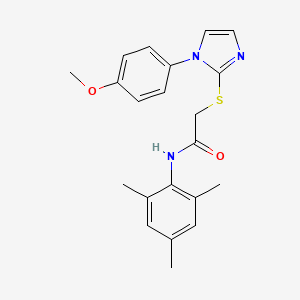

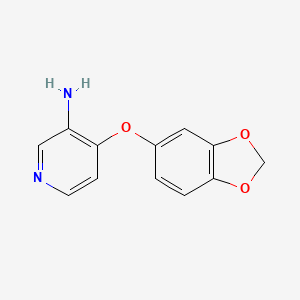

Indole Synthesis and Applications

Indole derivatives, such as those containing the indolin-1-ylsulfonyl group, are significant in medicinal chemistry due to their wide range of biological activities. The synthesis of indoles has been a subject of interest for over a century, leading to the development of various strategies for constructing the indole nucleus. These methodologies can be applied to synthesize complex indole derivatives for use in pharmaceuticals, agrochemicals, and materials science (Taber & Tirunahari, 2011).

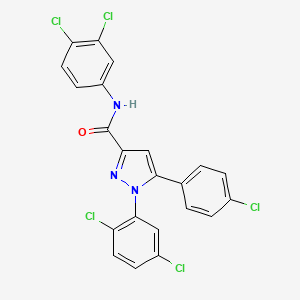

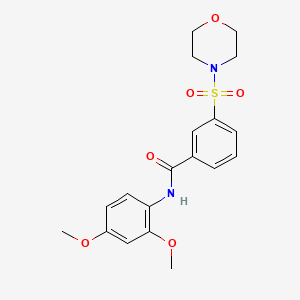

Sulfonamide Derivatives in Drug Development

Sulfonamides, such as those found in indolylarylsulfones, have shown significant activity as inhibitors of various biological targets. For instance, indolylarylsulfones have been studied for their potent anti-HIV properties, demonstrating the capacity of sulfonamide derivatives to serve as core structures in the development of antiretroviral drugs (Famiglini & Silvestri, 2018).

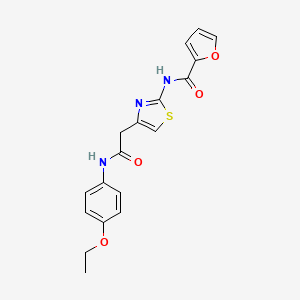

Thiophene-based Compounds in Anticancer Research

Thiophene derivatives, akin to the cyclopenta[b]thiophene part of the compound , have been explored for their anticancer potential. Thiophene analogues of known carcinogens have been synthesized and evaluated, providing insights into the design of thiophene-based compounds with potential antitumor activity (Ashby et al., 1978).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The presence of a carboxamide moiety in indole derivatives, like this compound, is known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the inhibitory properties of indole derivatives on various enzymes and proteins , it can be inferred that this compound may lead to changes in cellular function and potentially have therapeutic effects in a variety of conditions.

properties

IUPAC Name |

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-25-23(29)21-18-6-4-8-20(18)32-24(21)26-22(28)16-9-11-17(12-10-16)33(30,31)27-14-13-15-5-2-3-7-19(15)27/h2-3,5,7,9-12H,4,6,8,13-14H2,1H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGVMOKXJCFZNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)

![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)